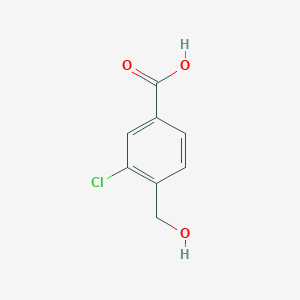

![molecular formula C7H7N3O B1142666 6-Methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1260664-24-1](/img/structure/B1142666.png)

6-Methoxy-1H-pyrazolo[3,4-B]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-1H-pyrazolo[3,4-B]pyridine, commonly referred to as 6-MOP, is an organic compound of the pyrazole family. It is a nitrogen-containing heterocyclic compound containing five atoms in a ring. 6-MOP is used as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds. This compound has also found many applications in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds :

- Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were obtained through the oxidation of tosylhydrazones, showcasing the utility of 6-Methoxy-1H-pyrazolo[3,4-B]pyridine in creating complex heterocyclic structures (El-Nabi, 2004).

Biomedical Applications :

- A comprehensive review of more than 300,000 1H-pyrazolo[3,4-b]pyridines, including 6-Methoxy variants, highlights their extensive use in biomedical research due to their structural diversity and significant synthetic accessibility (Donaire-Arias et al., 2022).

- Novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) has been synthesized, indicating the potential of 6-Methoxy derivatives in drug design and pharmaceutical research (Halim & Ibrahim, 2022).

Electronic and Optical Applications :

- Pyrazolo[4,3-b]pyridine derivatives containing methoxy groups have been synthesized and characterized for their potential in electronics, particularly in device fabrication and optical properties (El-Menyawy, Zedan, & Nawar, 2019).

Antiviral and Anticancer Research :

- C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, likely including methoxy variants, have been synthesized and evaluated for biological activity, showing potential in antiviral and anticancer research (Sanghvi et al., 1989).

Alzheimer's and Anti-Cox2 Research :

- Chemistry and biological activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines, a category that includes methoxy derivatives, have been explored for their potential as anti-Alzheimer and anti-Cox2 reagents (Attaby et al., 2009).

Mecanismo De Acción

Target of Action

6-Methoxy-1H-pyrazolo[3,4-B]pyridine is a member of the pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds Similar compounds have been associated with various biological activities .

Mode of Action

It’s known that these compounds can act as global nucleophiles (electron donors) or global electrophiles (electron acceptors) .

Biochemical Pathways

Similar compounds have been associated with various biological activities .

Pharmacokinetics

Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .

Result of Action

Similar compounds have shown anticancer activity against various tumor cell lines .

Action Environment

Similar compounds have shown strong fluorescence which can be distinguished by our eyes readily in dmso or under uv light .

Propiedades

IUPAC Name |

6-methoxy-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-3-2-5-4-8-10-7(5)9-6/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQKQZRITLAWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.